molecular formula C8H6BrNO B6282472 1-(bromomethyl)-4-isocyanatobenzene CAS No. 98434-21-0

1-(bromomethyl)-4-isocyanatobenzene

Cat. No. B6282472
CAS RN: 98434-21-0
M. Wt: 212
InChI Key:
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Description

1-(Bromomethyl)-4-isocyanatobenzene (BMICB) is a versatile and important chemical compound that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BMICB is a highly reactive compound that is used as a reagent in a variety of chemical processes. It is also useful in the synthesis of various pharmaceuticals and other compounds. BMICB is an important building block for the synthesis of many compounds, as its reactivity and versatility make it an ideal starting material for many synthetic pathways.

Scientific Research Applications

1-(bromomethyl)-4-isocyanatobenzene has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of polymers and other materials. In addition, this compound is used in the synthesis of a variety of peptides, proteins, and other biomolecules.

Mechanism of Action

1-(bromomethyl)-4-isocyanatobenzene is a highly reactive compound that is used in a variety of chemical processes. It is capable of reacting with a variety of other compounds, including nucleophiles, electrophiles, and other reactive species. The reactivity of this compound is due to the presence of its isocyanate group, which is capable of undergoing nucleophilic substitution, electrophilic addition, and other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is capable of reacting with a variety of other compounds, including proteins, peptides, and other biomolecules. As such, this compound is likely to have some effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of 1-(bromomethyl)-4-isocyanatobenzene in laboratory experiments has several advantages. It is a highly reactive compound that is capable of undergoing a variety of reactions, making it an ideal starting material for many synthetic pathways. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with a variety of other compounds, making it difficult to control the reaction conditions. In addition, it can produce hazardous by-products, making it necessary to take appropriate safety precautions when working with this compound.

Future Directions

There are a number of potential future directions for the use of 1-(bromomethyl)-4-isocyanatobenzene. One potential direction is in the synthesis of novel pharmaceuticals and agrochemicals. This compound could be used as a starting material for the synthesis of new compounds that could have therapeutic or agricultural applications. Another potential direction is in the synthesis of polymers and other materials. This compound could be used as a building block for the synthesis of new polymers and materials with novel properties. Finally, this compound could be used in the synthesis of peptides, proteins, and other biomolecules. These molecules could be used to study biological processes or to develop new therapeutic agents.

Synthesis Methods

The synthesis of 1-(bromomethyl)-4-isocyanatobenzene is typically achieved through a two-step reaction. The first step involves the reaction of bromoacetonitrile with isocyanato-p-toluenesulfonamide in an aqueous solution. This reaction produces 4-cyano-1-bromomethylbenzene, which is then reacted with sodium hydroxide to form this compound. This method is advantageous in that it produces a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-4-isocyanatobenzene involves the reaction of 4-nitrophenyl isocyanate with bromomethyl benzene in the presence of a base to form the desired product.", "Starting Materials": [ "4-nitrophenyl isocyanate", "bromomethyl benzene", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-nitrophenyl isocyanate to a reaction flask", "Add bromomethyl benzene to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

98434-21-0

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

93

Origin of Product

United States

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